Cas no 186044-13-3 (3-Amino-4-(carboxymethyl)furazane)

3-Amino-4-(carboxymethyl)furazane is a heterocyclic compound featuring both amino and carboxymethyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its furazane core contributes to stability and reactivity, while the presence of the carboxymethyl group enhances solubility and further derivatization potential. This compound is particularly valuable in the development of energetic materials, coordination chemistry, and bioactive molecule design due to its balanced reactivity and structural flexibility. Its well-defined chemical properties and functional group compatibility make it a useful building block for researchers in medicinal chemistry and materials science.
3-Amino-4-(carboxymethyl)furazane structure
186044-13-3 structure
Product Name:3-Amino-4-(carboxymethyl)furazane
CAS No:186044-13-3
MF:C4H5N3O3
MW:143.100800275803
MDL:MFCD00604388
CID:1068486
PubChem ID:1886568
Update Time:2025-06-26

3-Amino-4-(carboxymethyl)furazane Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-(carboxymethyl)furazane
    • 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
    • 2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid
    • AK-79756
    • ANW-68356
    • CTK8C2413
    • KB-66812
    • (4-Amino-1,2,5-oxadiazol-3-yl)acetic acid
    • 186044-13-3
    • AKOS000547922
    • (4-Amino-1,2,5-oxadiazol-3-yl)acetic acid, AldrichCPR
    • Oprea1_001598
    • Oprea1_816818
    • CS-0320768
    • STL320952
    • 2-(4-amino-1,2,5-oxadiazol-3-yl)aceticacid
    • MDL: MFCD00604388
    • Inchi: 1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9)
    • InChI Key: KUURKRCUNDGXDG-UHFFFAOYSA-N
    • SMILES: O1N=C(C(CC(=O)O)=N1)N

Computed Properties

  • Exact Mass: 143.033
  • Monoisotopic Mass: 143.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 102Ų

3-Amino-4-(carboxymethyl)furazane Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

3-Amino-4-(carboxymethyl)furazane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM512651-1g
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid
186044-13-3 97%
1g
$262 2023-03-07
Chemenu
CM512651-5g
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid
186044-13-3 97%
5g
$779 2023-03-07
eNovation Chemicals LLC
Y1003849-5g
3-amino-4-(carboxymethyl)furazane
186044-13-3 95%
5g
$1000 2025-02-20
eNovation Chemicals LLC
Y1003849-1g
3-Amino-4-(carboxymethyl)furazane
186044-13-3 95%
1g
$700 2024-07-24
eNovation Chemicals LLC
Y1003849-5g
3-amino-4-(carboxymethyl)furazane
186044-13-3 95%
5g
$1000 2025-02-26

Additional information on 3-Amino-4-(carboxymethyl)furazane

Introduction to 3-Amino-4-(carboxymethyl)furazane (CAS No. 186044-13-3)

3-Amino-4-(carboxymethyl)furazane, identified by its Chemical Abstracts Service (CAS) number 186044-13-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a furazane core, which is a derivative of furan, modified with an amino group at the 3-position and a carboxymethyl substituent at the 4-position. The unique structural configuration of this molecule makes it a valuable intermediate in the development of various pharmacologically active agents.

The furazane scaffold is known for its stability and reactivity, which allows for diverse functionalization strategies. In recent years, there has been growing interest in 3-amino-4-(carboxymethyl)furazane due to its potential applications in drug discovery and medicinal chemistry. The presence of both an amino group and a carboxymethyl functionality provides multiple sites for chemical modification, enabling the synthesis of complex molecules with tailored biological activities.

One of the most compelling aspects of 3-amino-4-(carboxymethyl)furazane is its role as a precursor in the synthesis of novel therapeutic agents. Researchers have explored its utility in constructing peptidomimetics, which are designed to mimic the biological function of peptides while avoiding their limitations, such as degradation in vivo. The carboxymethyl group can be readily transformed into other functional moieties, such as esters or amides, facilitating the attachment of pharmacophores that enhance binding affinity to target proteins.

Recent studies have highlighted the importance of 3-amino-4-(carboxymethyl)furazane in the development of inhibitors targeting enzyme-catalyzed reactions. For instance, its derivatives have been investigated as potential inhibitors of kinases and proteases, which are critical enzymes involved in various disease pathways. The structural rigidity provided by the furazane ring enhances binding specificity, making this compound an attractive scaffold for rational drug design.

The amino group in 3-amino-4-(carboxymethyl)furazane serves as a versatile handle for further chemical modifications. It can be coupled with other molecules via amide or urea linkages, allowing for the construction of polypeptide-like structures with therapeutic potential. Additionally, the amino group can be protected or activated to participate in selective reactions, ensuring controlled synthesis pathways.

In the realm of medicinal chemistry, 3-amino-4-(carboxymethyl)furazane has been utilized in the synthesis of antimicrobial and antiviral agents. The furazane core exhibits inherent bioactivity against certain pathogens due to its ability to disrupt essential metabolic pathways. By incorporating additional functional groups derived from 3-amino-4-(carboxymethyl)furazane, researchers have developed compounds with enhanced efficacy against resistant strains.

The compound’s compatibility with modern synthetic methodologies has also contributed to its popularity among medicinal chemists. Techniques such as solid-phase synthesis and flow chemistry have been adapted to incorporate 3-amino-4-(carboxymethyl)furazane into complex molecular architectures efficiently. These advancements have accelerated the discovery pipeline for new drug candidates derived from this scaffold.

From a computational chemistry perspective, 3-amino-4-(carboxymethyl)furazane has been extensively studied to understand its molecular interactions and pharmacokinetic properties. Molecular docking simulations have revealed that derivatives of this compound can effectively bind to protein targets with high affinity. Furthermore, quantum mechanical calculations have provided insights into its electronic structure, guiding optimization efforts to improve drug-like properties such as solubility and metabolic stability.

The versatility of 3-amino-4-(carboxymethyl)furazane extends beyond pharmaceutical applications. It has found utility in materials science as a building block for functional polymers and coatings. The furazane ring’s ability to undergo cross-linking reactions makes it suitable for creating materials with specific mechanical or electronic properties.

In conclusion, 3-amino-4-(carboxymethyl)furazane (CAS No. 186044-13-3) is a multifaceted compound with broad applications in drug discovery and material science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new synthetic pathways and biological functions associated with this compound, its significance is expected to grow further in the coming years.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd